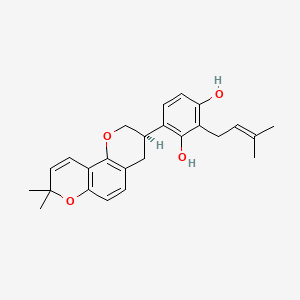

Hispaglabridin A

Description

This compound has been reported in Glycyrrhiza glabra with data available.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

68978-03-0 |

|---|---|

Formule moléculaire |

C25H28O4 |

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-19-21(26)9-8-18(23(19)27)17-13-16-6-10-22-20(24(16)28-14-17)11-12-25(3,4)29-22/h5-6,8-12,17,26-27H,7,13-14H2,1-4H3/t17-/m0/s1 |

Clé InChI |

HZHXMXSXYQCAIG-KRWDZBQOSA-N |

SMILES isomérique |

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C |

Origine du produit |

United States |

Foundational & Exploratory

Biosynthesis pathway of isoflavonoids in licorice

An In-depth Technical Guide to the Biosynthesis of Isoflavonoids in Licorice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licorice, the root of Glycyrrhiza species, is a cornerstone of traditional medicine, with its therapeutic effects largely attributed to a rich profile of specialized metabolites, particularly triterpenoid saponins and flavonoids.[1] Isoflavonoids, a significant class of flavonoids found predominantly in leguminous plants, are crucial to the pharmacological activity of licorice, exhibiting antioxidative, anti-inflammatory, and cardiovascular protective effects.[2] This technical guide provides a comprehensive overview of the isoflavonoid biosynthetic pathway in licorice, detailing the core enzymatic steps, regulatory networks, quantitative data on metabolite accumulation, and key experimental protocols for research and development.

The Core Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids is a complex process originating from the general phenylpropanoid pathway and branching into the flavonoid and subsequently the isoflavonoid-specific pathways.[3][4] This process involves a series of enzymatic reactions that convert the primary metabolite L-phenylalanine into the core isoflavone skeletons, which are then further modified to produce the diverse array of isoflavonoids found in licorice.

General Phenylpropanoid Pathway

The journey begins with L-phenylalanine, which is channeled into the pathway through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates 4-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, a central precursor for various downstream pathways.[5]

Flavonoid Biosynthesis Branch

The first committed step towards flavonoid synthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase.

-

Chalcone Synthase (CHS) : This rate-limiting enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (specifically, isoliquiritigenin in the case of the liquiritigenin pathway).[5][6] CHS is a critical regulatory point in the pathway.

-

Chalcone Isomerase (CHI) : Catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. For example, isoliquiritigenin is converted to liquiritigenin.[5] CHI is considered the second rate-limiting enzyme in the pathway.[5]

Isoflavonoid-Specific Pathway

The key branching point from general flavonoids to isoflavonoids is mediated by a specialized cytochrome P450 enzyme, Isoflavone Synthase.

-

Isoflavone Synthase (IFS) : This enzyme catalyzes a unique 2,3-aryl migration of the B-ring on the flavanone scaffold (e.g., liquiritigenin or naringenin) to form a 2-hydroxyisoflavanone intermediate.[7][8] This is the first committed step for isoflavone biosynthesis.[9]

-

2-Hydroxyisoflavanone Dehydratase (HID) : The unstable 2-hydroxyisoflavanone intermediate is subsequently dehydrated by HID to form the stable isoflavone core structure, such as daidzein (from liquiritigenin) or genistein (from naringenin).[7][8]

Downstream of these core steps, a variety of modifying enzymes, including methyltransferases, glycosyltransferases, and prenyltransferases, create the vast diversity of isoflavonoids, such as glabridin, found in licorice.[7]

Regulation of Isoflavonoid Biosynthesis

The production of isoflavonoids is tightly regulated at the transcriptional level. The expression of biosynthetic genes is controlled by a complex network of transcription factors (TFs), primarily from the MYB, bHLH, and WRKY families.[10][11]

-

MYB Transcription Factors : Studies have shown that overexpression of certain TFs, such as AtMYB12 from Arabidopsis thaliana, in licorice hairy roots can significantly upregulate the expression of key pathway genes like PAL and CHS.[1][6] This leads to a substantial increase in the accumulation of total flavonoids.[6][12]

-

Epigenetic Regulation : Recent evidence points to epigenetic control mechanisms. For example, the histone deacetylase GiSRT2 has been identified as a negative regulator of flavonoid biosynthesis in Glycyrrhiza inflata.[10][13] Inhibition or silencing of GiSRT2 leads to enhanced expression of flavonoid pathway genes and increased accumulation of metabolites like licochalcone A.[13][14]

Quantitative Data

The concentration of isoflavonoids can vary significantly between different Glycyrrhiza species and even within batches of the same species.[15] Metabolic engineering approaches have successfully increased the yield of specific bioactive flavonoids.

Table 1: Quantitative Analysis of Flavonoids in Licorice

This table summarizes the limits of detection (LOD) and quantification (LOQ) for key flavonoids determined by Ultra-Performance Convergence Chromatography (UPC²).[16]

| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Licochalcone A | 0.9997 | 0.12 | 0.58 | [16] |

| Liquiritigenin | 0.9990 | 0.12 | 0.59 | [16] |

| Glabridin | 0.9997 | 0.49 | 1.61 | [16] |

| Isoliquiritigenin | 0.9990 | 0.12 | 0.47 | [16] |

| Liquiritoside | 0.9998 | 0.49 | 1.59 | [16] |

| Isoliquiritoside | 0.9990 | 0.12 | 0.46 | [16] |

Table 2: Enhancement of Flavonoids via Metabolic Engineering

Overexpression of the transcription factor AtMYB12 in G. inflata hairy roots resulted in a significant increase in the production of total flavonoids and specific chalcones.[1][12]

| Metabolite | Fold Increase (vs. Control) | Final Concentration Range (ng/mg) | Reference |

| Total Flavonoids | ~3-fold | Not specified | [1][12] |

| Echinatin | ~2.2-fold | 30–59 | [1] |

| Licochalcone A (LCA) | ~5.2-fold | 119–174 | [1] |

Experimental Protocols

Accurate investigation of the isoflavonoid pathway requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol: Quantification of Isoflavonoids by HPLC

This protocol provides a general method for the analysis of isoflavonoids, adapted from methodologies used for licorice and other plant materials.[17]

-

Sample Preparation and Extraction:

-

Weigh 1.0 g of dried, powdered licorice root into a flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 60 minutes at 40°C.

-

Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Optional Hydrolysis (for glycosides):

-

To quantify total aglycones, an acid hydrolysis step can be introduced before filtration.[17]

-

Add 1 mL of 6M HCl to 5 mL of the extract and heat at 95°C for 1 hour.

-

Neutralize the solution with NaOH before filtration.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol.

-

Gradient Program: Start with 10-20% B, ramp to 80-90% B over 40-60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode Array (PDA) detector, monitoring at relevant wavelengths (e.g., 254 nm, 280 nm, 360 nm).

-

Quantification: Use external standards of known concentrations to generate calibration curves for each target compound.

-

Protocol: In Vitro Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The protocol is based on established methods.[18][19]

-

Protein Extraction:

-

Homogenize 0.5 g of fresh plant tissue (e.g., licorice root) in liquid nitrogen.

-

Resuspend the powder in 2 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 10 mM DTT).

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford or BCA assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 50 mM potassium phosphate buffer (pH 7.5).

-

50 µL of crude enzyme extract (containing 10-50 µg of protein).

-

50 µL of 10 mM potassium cyanide (to inhibit competing enzymes).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 25 µL of 1 mg/mL p-coumaroyl-CoA and 25 µL of 2 mg/mL malonyl-CoA.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 370 nm (the λmax for naringenin chalcone) over 5-10 minutes using a spectrophotometer.

-

Calculate enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of naringenin chalcone.

-

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression levels of key biosynthetic genes.[3][20]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from 100 mg of licorice tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method.

-

Treat the RNA with RNase-free DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing:

-

SYBR Green Master Mix (2x).

-

Forward and reverse primers (10 µM each).

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Use a thermal cycler with the following typical conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Include a melt curve analysis at the end to verify primer specificity.

-

Use a housekeeping gene (e.g., Actin or GAPDH) for normalization.

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of isoflavonoids in licorice is a well-defined yet complex pathway, offering multiple points for scientific investigation and metabolic engineering. Understanding the functions of key enzymes like CHS and IFS, along with their regulatory networks involving transcription factors and epigenetic modifiers, is crucial for enhancing the production of medicinally valuable compounds.[4][10] The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to explore and manipulate this important pathway, paving the way for the development of high-yield licorice varieties and novel therapeutic applications.

References

- 1. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

- 2. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 9. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Determination of flavonoids in licorice using acid hydrolysis and reversed-phase HPLC and evaluation of the chemical quality of cultivated licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Hispaglabridin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative in vitro bioactivity data for Hispaglabridin A is limited. This guide summarizes the known information and extrapolates potential activities based on the well-researched, structurally similar compounds Glabridin and Hispaglabridin B, which are also derived from Glycyrrhiza glabra (Licorice). All quantitative data presented herein, unless otherwise specified, pertains to these related compounds and should be considered as indicative for this compound, warranting direct experimental validation.

Core Bioactive Properties

This compound, a prenylated isoflavonoid, is a constituent of licorice, a plant with a long history of medicinal use.[1] While direct experimental data on this compound is sparse, computational studies suggest it possesses significant antioxidant potential.[2] Its bioactivity is often discussed in the context of other licorice isoflavonoids, most notably Glabridin and Hispaglabridin B, which have demonstrated a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, and anti-inflammatory properties.

Quantitative Bioactivity Data (of Related Compounds)

The following tables summarize the quantitative in vitro bioactivity data for Glabridin and Hispaglabridin B, which may serve as a reference for the potential efficacy of this compound.

Table 1: Anticancer and Cytotoxic Activity (Glabridin)

| Cell Line | Assay | IC50 (µM) | Reference |

| SCC-9 (Oral Cancer) | MTT | ~25 | [3] |

| SAS (Oral Cancer) | MTT | ~30 | [3] |

| H1299 (Lung Carcinoma) | MTT | 38 | [4] |

| SKNMC (Neuroblastoma) | MTT | 12 | [4] |

| A2780 (Ovarian Carcinoma) | MTT | 10 | [4] |

Table 2: Antimicrobial Activity (Glabridin & Licoricidin)

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Streptococcus mutans | Glabridin | 6.25 - 12.5 | [5] |

| Streptococcus mutans | Licoricidin | 6.25 | [5] |

Table 3: Anti-inflammatory Activity (Glabridin)

| Assay | Cell Line | Effect | IC50 | Reference |

| Nitric Oxide Production | RAW 264.7 | Inhibition | Not Specified | [6] |

| COX Activity | - | Inhibition | Not Specified | [6] |

Table 4: Antioxidant Activity (Computational Study)

| Compound | Relative Radical Scavenging Activity | Reference |

| α-tocopherol (H) | Highest | [2] |

| This compound | High | [2] |

| Glabridin (C) | Moderate | [2] |

| Hispaglabridin B (B) | High | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivity of isoflavonoids like this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., SCC-9, H1299, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a range from 1 to 100 µM) for 24 to 72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Streptococcus mutans) is prepared in a suitable broth (e.g., Brain Heart Infusion broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.

-

Each well is then inoculated with the prepared microbial suspension.

-

A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Caspase Activity Assay

This assay is used to measure the activation of caspases, which are key enzymes in the apoptotic pathway.

-

Cell Lysis: Cancer cells are treated with this compound to induce apoptosis. After treatment, cells are harvested and lysed to release intracellular contents.

-

Assay Procedure:

-

The cell lysate is incubated with a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).

-

Activated caspases in the lysate cleave the substrate, releasing a detectable fluorescent or colored molecule.

-

-

Data Analysis: The fluorescence or absorbance is measured, and the caspase activity is expressed as a fold increase compared to untreated control cells.

Signaling Pathways and Mechanisms of Action

Based on studies of related isoflavonoids like Glabridin, this compound is hypothesized to exert its bioactivities through the modulation of several key signaling pathways.

Anticancer Effects: Induction of Apoptosis

Glabridin has been shown to induce apoptosis in various cancer cells.[3] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of c-Jun N-terminal kinase (JNK) signaling has been identified as a crucial step in Glabridin-induced apoptosis in oral cancer cells.[3]

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of licorice compounds are often attributed to their ability to suppress pro-inflammatory signaling cascades. Glabridin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This leads to a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Conclusion and Future Directions

While this compound is a promising bioactive compound from Glycyrrhiza glabra, there is a clear need for further research to elucidate its specific in vitro bioactivities. The data from related compounds like Glabridin and Hispaglabridin B provide a strong rationale for investigating this compound's anticancer, antimicrobial, and anti-inflammatory properties. Future studies should focus on generating quantitative data (IC50 and MIC values) for this compound against a panel of cancer cell lines and microbial strains, as well as elucidating its precise mechanisms of action on key signaling pathways. Such research will be crucial for unlocking the full therapeutic potential of this natural product.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Hispaglabridin A: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispaglabridin A is a prenylated isoflavan, a class of secondary metabolites found in the roots of Glycyrrhiza glabra (licorice). As a member of the flavonoid family, it shares a common chemical scaffold with numerous compounds known for their diverse biological activities. While its close structural relative, Hispaglabridin B, and the more abundant isoflavonoid, Glabridin, have been the subject of extensive research, this compound remains a less-explored molecule with emerging therapeutic interest. This technical guide provides a comprehensive literature review and summary of the current knowledge on this compound, focusing on its biological activities, experimental protocols, and known mechanisms of action.

Biological Activities

Current research, although limited, suggests that this compound possesses a range of biological activities, primarily centered around its antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through computational studies. Density functional theory calculations have been used to model and interpret its antioxidant activity through mechanisms such as hydrogen atom transfer (HAT), single electron transfer, and single electron transfer followed by proton transfer. These theoretical studies suggest that the HAT mechanism is the most feasible for this compound. In these computational models, the radical scavenging activity of this compound is predicted to be significant, positioning it as a potentially potent antioxidant.[1] However, a notable gap exists in the literature regarding experimental validation of these computational findings. Quantitative antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays are needed to determine experimental IC50 values and confirm the in vitro antioxidant efficacy of this compound.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. Bioassay-directed fractionation of Glycyrrhiza glabra extracts has identified this compound as one of the active antimicrobial constituents.[2] It has shown activity against a panel of microorganisms, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively reported in the currently available literature. Further research is required to quantify its antimicrobial spectrum and potency against various bacterial and fungal strains.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Assay Type/Method | Key Findings | Quantitative Data | Reference(s) |

| Antioxidant | Computational (Density Functional Theory) | Predicted to have high radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism. | Not available | [1] |

| Antimicrobial | Bioassay-directed fractionation | Identified as an active antimicrobial isoflavanoid from Glycyrrhiza glabra. | Not available | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented. However, general methods for the extraction and purification of isoflavonoids from Glycyrrhiza glabra, as well as synthetic strategies for prenylated isoflavones, can be adapted.

Isolation of this compound from Glycyrrhiza glabra

A general procedure for the isolation of flavonoids from licorice root involves the following steps:

-

Extraction: The dried and powdered roots of Glycyrrhiza glabra are typically extracted with an organic solvent. Ethanol is a commonly used solvent for this purpose.[3] The extraction can be performed at room temperature with mechanical stirring or under reflux to enhance efficiency.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography. Silica gel is a common stationary phase.

-

Elution: A gradient elution system with a combination of non-polar and polar solvents (e.g., hexane, chloroform, ethyl acetate, and methanol) is used to separate the different components of the extract.[4]

-

Purification and Identification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are collected, pooled, and further purified, often by recrystallization. The structure of the isolated compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

A specific, detailed synthetic route for this compound has not been published. However, the synthesis of other prenylated isoflavones provides a general framework that could be adapted. These methods often involve the construction of the isoflavone core followed by the introduction of the prenyl group(s). Common strategies include:

-

Deoxybenzoin Route: This classic method involves the reaction of a deoxybenzoin with a formylating agent to construct the C-ring of the isoflavone.

-

Oxidative Rearrangement of Chalcones: Chalcones can be converted to isoflavones through an oxidative rearrangement, often mediated by thallium(III) nitrate or other oxidizing agents.

-

Suzuki-Miyaura Coupling: This cross-coupling reaction can be used to form the bond between the B-ring and the C-ring of the isoflavone skeleton.

The introduction of the prenyl group can be achieved through various methods, including Friedel-Crafts alkylation with a prenyl halide or alcohol. The regioselectivity of the prenylation can be a significant challenge in the synthesis of these molecules.[4][5][6]

Mechanism of Action and Signaling Pathways

The specific molecular targets and signaling pathways modulated by this compound are largely unknown. However, based on the activities of related compounds like Glabridin and Hispaglabridin B, it is plausible that this compound may also influence key inflammatory and metabolic signaling cascades.

For instance, Glabridin has been shown to inhibit the activity of the NF-κB and MAPK signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Hispaglabridin B has been identified as an inhibitor of the Forkhead box O1 (FoxO1) transcription factor, which plays a critical role in muscle atrophy.[2][7]

Given the structural similarities, it is hypothesized that this compound may also exert its biological effects through the modulation of these or related pathways. However, dedicated studies are required to elucidate the precise mechanism of action of this compound.

Conclusion and Future Directions

This compound is an intriguing isoflavanoid from Glycyrrhiza glabra with demonstrated antimicrobial and computationally predicted antioxidant activities. However, the current body of literature on this specific compound is limited, especially when compared to its close relatives. To fully unlock the therapeutic potential of this compound, several key areas of research need to be addressed:

-

Quantitative Biological Evaluation: There is a critical need for robust in vitro and in vivo studies to quantify the biological activities of this compound. This includes determining IC50 values for its antioxidant and anti-inflammatory effects, and MIC values against a broad range of pathogens.

-

Elucidation of Mechanism of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on key inflammatory pathways such as NF-κB and MAPK, as well as metabolic pathways, would be of significant interest.

-

Development of Standardized Isolation and Synthetic Protocols: The development of efficient and scalable methods for the isolation and total synthesis of this compound is crucial for enabling further research and potential drug development.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary.

References

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]

- 4. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 5. Total Syntheses of Prenylated Isoflavones from Erythrina sacleuxii and Their Antibacterial Activity: 5-Deoxy-3'-prenylbiochanin A and Erysubin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]

Hispaglabridin A: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispaglabridin A is a prenylated isoflavonoid, a class of secondary metabolites found in plants. As a member of the hydroxyisoflavan class, it is characterized by a specific chemical structure: an (R)-isoflavan substituted with hydroxy groups at positions 2' and 4', a 3-methylbut-2-en-1-yl group at position 3', and a 2,2-dimethyl-2H-pyran group across positions 7 and 8.[1] This structural complexity contributes to its biological activities, making it a compound of interest for researchers in various fields, including drug discovery. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the root of the licorice plant, Glycyrrhiza glabra.[1] This perennial herb, belonging to the legume family (Fabaceae), is native to parts of Asia and Europe and is widely cultivated for its sweet-tasting roots.[2][3] The roots of Glycyrrhiza glabra are rich in a diverse array of phytochemicals, including triterpenoid saponins (such as glycyrrhizin) and over 300 different flavonoids.[3] this compound is one of the numerous prenylated flavonoids found in licorice root extracts.[4][5]

While the presence of this compound in Glycyrrhiza glabra is well-documented, specific quantitative data on its abundance is not widely available in publicly accessible literature. However, studies on related prenylated flavonoids, such as Glabridin, provide some context for the potential concentration of these compounds in licorice root. The content of these metabolites can vary significantly depending on the geographical origin, harvesting time, and processing methods of the plant material.

Table 1: Abundance of Glabridin (a related prenylated isoflavonoid) in Glycyrrhiza glabra Root

| Plant Species | Plant Part | Compound | Abundance (mg/g of dry weight) | Analytical Method | Reference |

| Glycyrrhiza glabra | Root | Glabridin | 0.92 | HPLC | [6] |

Note: Specific quantitative data for this compound was not found in the reviewed literature. The data for Glabridin is provided as a reference for a related prenylated isoflavonoid from the same source.

Experimental Protocols

Extraction of this compound from Glycyrrhiza glabra Root

This protocol describes a general method for the extraction of flavonoids, including this compound, from dried licorice root.

Materials:

-

Dried and powdered roots of Glycyrrhiza glabra

-

Ethanol (95%)

-

Mechanical stirrer

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of powdered Glycyrrhiza glabra rhizomes.

-

Add 1 L of ethanol to the powdered rhizomes in a suitable container.

-

Stir the mixture using a mechanical stirrer at room temperature. This process should be repeated four times for complete extraction.[7]

-

After the final extraction, filter the mixture to separate the extract from the plant material.

-

Combine all the filtrates.

-

Concentrate the combined extract under vacuum at 40°C using a rotary evaporator to obtain the crude extract.[7]

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude ethanol extract of Glycyrrhiza glabra

-

Silica gel (60-120 mesh)

-

Glass column

-

Cotton plug

-

Solvents for elution: Hexane, Chloroform, Ethyl Acetate, Methanol (in a step-gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV detection chamber

Procedure:

-

Prepare a slurry of 1100 g of silica gel (60-120 mesh) in hexane.

-

Pack a glass column (10 cm diameter, 150 cm length) with the silica gel slurry, with a cotton plug at the bottom, to a bed length of 35 cm.[7]

-

Dissolve 250 g of the crude extract in a minimum amount of chloroform-methanol.

-

Mix the dissolved extract with 500 g of silica gel (60-120 mesh) to form a slurry and then dry it to a free-flowing powder.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a step-gradient of solvents, starting with hexane, followed by increasing polarities with chloroform, ethyl acetate, and methanol.

-

Collect fractions of the eluate (e.g., 100 ml each).

-

Monitor the fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots on the TLC plate under a UV lamp (254 nm and 366 nm).

-

Pool the fractions that show a similar profile and contain the compound of interest (this compound).

-

Concentrate the pooled fractions to obtain a semi-purified fraction of this compound. Further purification can be achieved by repeated column chromatography with a finer mesh silica gel or by preparative HPLC.[7]

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the extracted and purified sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. The exact gradient program needs to be optimized for the specific column and analytes.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

Injection Volume: Typically 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

-

Inject the samples and standards into the UPLC-MS/MS system.

-

Integrate the peak area of the MRM transition for this compound in both the standards and the samples.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathway Involvement

While direct signaling pathways for this compound are not extensively detailed in the available literature, a closely related compound, Hispaglabridin B , also found in Glycyrrhiza glabra, has been shown to inhibit the Forkhead box protein O1 (FoxO1) signaling pathway. This pathway is a key regulator of cellular processes such as apoptosis, cell-cycle control, and glucose metabolism.

The proposed mechanism involves Hispaglabridin B inhibiting the transcriptional activity of FoxO1. This inhibition leads to a decrease in the expression of downstream target genes, such as the muscle-specific E3 ubiquitin ligases MuRF1 and Atrogin-1, which are involved in protein degradation.

Below is a diagram representing the experimental workflow to identify the inhibitory effect of Hispaglabridin B on the FoxO1 signaling pathway.

Experimental workflow for investigating Hispaglabridin B's effect on FoxO1.

The following diagram illustrates the simplified signaling pathway of FoxO1 inhibition.

Simplified diagram of FoxO1 inhibition by Hispaglabridin B.

Conclusion

This compound is a naturally occurring prenylated isoflavonoid with potential biological activities, primarily sourced from the roots of Glycyrrhiza glabra. While specific quantitative data on its abundance remains limited, established analytical and isolation techniques provide a solid foundation for further research. The study of related compounds like Hispaglabridin B offers valuable insights into the potential mechanisms of action for this class of molecules. This technical guide provides researchers and drug development professionals with a comprehensive overview and practical protocols to facilitate the exploration of this compound and its therapeutic potential.

References

- 1. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. focusonneurology.com [focusonneurology.com]

- 3. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid screening method for prenylated flavonoids with ultra-high-performance liquid chromatography/electrospray ionisation mass spectrometry in licorice root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

A Technical Guide to the Spectroscopic Data of Hispaglabridin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Hispaglabridin A, a prenylated isoflavan isolated from Glycyrrhiza glabra (licorice). The information is structured to be a practical resource for the identification, characterization, and further investigation of this natural compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR and MS data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: ¹H-NMR Spectroscopic Data for this compound

The proton NMR data provides detailed information about the chemical environment of hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 6'-H | 6.80 | d | 8.1 |

| 5-H | 6.79 | d | 8.4 |

| 4"-H | 6.64 | d | 10.0 |

| 5'-H | 6.36 | d | 8.1 |

| 6-H | 6.33 | d | 8.4 |

| 3"-H | 5.54 | d | 10.0 |

| 2"'-H | 5.24 | m | |

| OH | 5.23 | br s | |

| 2eq-H | 4.36 | ddd | 1.5, 3.4, 10.2 |

| 2ax-H | 3.97 | dd | 10.2, 10.2 |

| 3ax-H | 3.47 | m | |

| 1"'-H | 3.43 | d | 7.2 |

| 4ax-H | 2.93 | dd | 10.8, 15.7 |

| 4eq-H | 2.82 | ddd | 1.5, 5.2, 15.7 |

| 5"'-CH₃ | 1.83 | s | |

| 4"'-CH₃ | 1.77 | s | |

| 5", 6"-CH₃ | 1.42, 1.40 | s (each) | |

| Data obtained from a 400 MHz spectrum in CDCl₃.[1] |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

The carbon NMR data is essential for determining the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Carbon Assignment | Chemical Shift (δ) ppm |

| 2 | 67.2 | 5' | 107.2 |

| 3 | 31.7 | 6' | 128.7 |

| 4 | 31.0 | 2" | 75.8 |

| 4a | 117.8 | 3" | 126.8 |

| 5 | 128.8 | 4" | 115.7 |

| 6 | 108.6 | 5" | 28.1 |

| 7 | 105.8 | 6" | 28.1 |

| 8 | 154.0 | 1"' | 21.4 |

| 8a | 102.7 | 2"' | 122.5 |

| 1' | 114.7 | 3"' | 131.2 |

| 2' | 154.5 | 4"' | 17.9 |

| 3' | 110.1 | 5"' | 25.7 |

| 4' | 155.0 | ||

| Data obtained from a 100 MHz spectrum in CDCl₃.[1] |

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

| Method | Ionization | Precursor Ion (m/z) | Fragment Ions (m/z) |

| EI-MS | Electron Impact | 392 [M]⁺ | 377 [M-CH₃]⁺, 189, 187, 174, 173 |

| LC-ESI-QIT-MS/MS | ESI (Positive) | 393 [M+H]⁺ | 337, 191, 189 |

| EI-MS data from Kinoshita et al. (1996)[1]; LC-ESI-QIT-MS/MS data from PubChem CID 442774.[2] |

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Isolation of this compound this compound is typically isolated from the roots of Glycyrrhiza glabra. The general procedure involves:

-

Extraction: The dried and powdered root material is extracted with an organic solvent like methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound (usually the less polar fraction) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to achieve purification. Purity is monitored by Thin Layer Chromatography (TLC).

2.2 NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in ~0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Parameters (¹H-NMR):

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Instrument Parameters (¹³C-NMR):

-

Spectrometer: A 100 MHz NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or internal standard.

2.3 Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent like methanol or acetonitrile (concentration ~1-10 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature set to 250-350 °C.

-

-

MS Parameters:

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺). For fragmentation studies (MS/MS), the precursor ion (m/z 393) is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

-

-

Data Analysis: The resulting mass spectra are analyzed to determine the exact mass, molecular formula, and fragmentation pattern of the compound.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow from the natural source to the final spectroscopic data analysis for this compound.

References

Hispaglabridin A: A Technical Guide on Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary studies into the mechanism of action of Hispaglabridin A, an isoflavan derived from the roots of Glycyrrhiza glabra (licorice). Due to the limited direct research on this compound, this guide incorporates data from closely related compounds, such as Hispaglabridin B and Glabridin, to infer potential biological activities and signaling pathways.

Core Putative Mechanisms of Action

Preliminary evidence suggests that this compound's therapeutic potential stems primarily from its potent antioxidant and anti-inflammatory properties. These activities are attributed to its isoflavonoid structure, which enables it to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.

Antioxidant Activity

This compound is recognized for its strong antioxidant capabilities. It has been shown to inhibit mitochondrial lipid peroxidation, a key process in cellular damage induced by oxidative stress. The primary mechanisms are believed to be:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the this compound structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.

-

Inhibition of Oxidative Enzymes: Like other flavonoids, this compound may inhibit enzymes responsible for producing ROS, such as xanthine oxidase and NADPH oxidase.

Anti-Inflammatory Effects

The anti-inflammatory actions of compounds structurally similar to this compound, such as Glabridin, are well-documented and suggest a similar potential for this compound. These mechanisms likely involve the modulation of central inflammatory signaling cascades:

-

Inhibition of Pro-inflammatory Mediators: Glabridin has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2].

-

Modulation of MAPK and NF-κB Pathways: Synthetic glabridin derivatives have been found to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs, as well as prevent the nuclear translocation of NF-κB[1]. This prevents the transcription of numerous pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

-

Activation of Nrf2 Pathway: Glabridin derivatives can also induce the nuclear translocation of Nrf2, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1), which has anti-inflammatory properties[1].

Enzyme Inhibition

While specific enzyme inhibition data for this compound is not widely available, research on its analogue, Hispaglabridin B, has identified it as an inhibitor of the Forkhead box O1 (FoxO1) transcription factor.[3][4] Hispaglabridin B was shown to suppress the transcriptional activity of FoxO1, leading to a decrease in the expression of muscle-specific E3 ubiquitin ligases, MuRF1 and Atrogin-1, which are involved in muscle atrophy.[3][4] Furthermore, in silico studies suggest Hispaglabridin B could be a modulator of the mammalian target of rapamycin (mTOR).[5]

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary in vitro studies on this compound and its related compounds.

Table 1: Antioxidant Activity of Licorice Isoflavans

| Compound/Extract | Assay | Result (IC50 or % Inhibition) | Reference |

| Glabridin | DPPH Scavenging | ~60% of Ascorbic Acid activity | [6] |

| Glabridin + Oroxylin-A | DPPH Scavenging | >80% of Ascorbic Acid activity | [6] |

| Glabridin | H₂O₂ Scavenging | ~65% of Ascorbic Acid activity | [6] |

| Glabridin + Oroxylin-A | H₂O₂ Scavenging | >85% of Ascorbic Acid activity | [6] |

| Licorice Root Extract | LDL Oxidation (in vivo) | 20% reduction in plasma LDL oxidation | [7] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 indicates higher potency. Data for Glabridin is presented to suggest the potential antioxidant capacity of this compound.

Table 2: Enzyme and Signaling Pathway Modulation by Licorice Isoflavans

| Compound | Target/Pathway | Effect | Model System | Reference |

| Hispaglabridin B | FoxO1 Transcriptional Activity | Inhibition | C2C12 myotubes | [4] |

| Hispaglabridin B | MuRF-1 and Atrogin-1 mRNA | Significant decrease at >0.5 µM | C2C12 myotubes | [4] |

| Glabridin | iNOS Protein Levels (liver) | 69% decrease | Hyperglycemic mice | [8] |

| Synthetic Glabridin Derivatives | NO and PGE₂ Production | Dose-dependent suppression | RAW264.7 macrophages | [1] |

| Synthetic Glabridin Derivatives | NF-κB Nuclear Translocation | Inhibition | RAW264.7 macrophages | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary assessment of this compound and related compounds are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.

-

Protocol:

-

A solution of DPPH in methanol (e.g., 0.06 mM) is prepared.[9]

-

Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.

-

A fixed volume of the DPPH solution (e.g., 900 µL) is mixed with a small volume of the test compound solution (e.g., 100 µL).[9]

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

-

The absorbance of the solution is measured at a wavelength of 515-517 nm using a spectrophotometer.[10]

-

A control sample (containing solvent instead of the test compound) is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

2. Mitochondrial Lipid Peroxidation Assay (TBARS Method)

This assay quantifies the extent of oxidative degradation of lipids in mitochondria by measuring a byproduct, malondialdehyde (MDA).

-

Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically.[11][12]

-

Protocol:

-

Mitochondria are isolated from tissue or cell samples through differential centrifugation.

-

The mitochondrial sample is incubated with the test compound (this compound) and an oxidizing agent (e.g., FeSO₄) to induce lipid peroxidation.[13]

-

The reaction is stopped, and proteins are precipitated by adding a solution of TBA, trichloroacetic acid (TCA), and hydrochloric acid (HCl).[11]

-

The mixture is heated at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[11][12]

-

After cooling on ice, the sample is centrifuged to pellet the precipitate.[11]

-

The absorbance of the pink-colored supernatant is measured at 532-535 nm.[11][14]

-

The concentration of MDA is calculated using its molar extinction coefficient (1.56 x 10⁵ M⁻¹cm⁻¹).[11]

-

3. Western Blot for Signaling Proteins (e.g., p-ERK, NF-κB)

This technique is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol:

-

Cells (e.g., macrophages) are treated with an inflammatory stimulus (like LPS) with or without the test compound (e.g., Glabridin derivatives).[1]

-

Cells are lysed to extract total proteins. Protein concentration is determined using an assay like the Bradford assay.

-

Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a protein solution (e.g., 5% BSA or milk) to prevent non-specific antibody binding.[4]

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

-

The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. The intensity of the bands is quantified to determine relative protein expression.

-

Mandatory Visualizations

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; HispA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CellDamage [label="Oxidative Stress &\nCellular Damage\n(Lipid Peroxidation, DNA Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralized [label="Neutralized Species", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> CellDamage [label="Induces"]; HispA -> ROS [label="Scavenges", arrowhead=tee, color="#EA4335"]; HispA -> Neutralized [label="Forms"];

// Invisible edges for alignment {rank=same; HispA; ROS;} } dot Caption: Proposed antioxidant mechanism of this compound.

// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="Phosphorylation\nof IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_cyto [label="NF-κB (p65/p50)\n(Cytoplasm)", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB_nuc [label="NF-κB (p65/p50)\n(Nucleus)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Mediators\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HispA [label="this compound\n(or analogue)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges LPS -> IKK; IKK -> IkB; IkB -> NFkB_cyto [label="Releases"]; NFkB_cyto -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> Transcription; Transcription -> Cytokines; HispA -> IkB [arrowhead=tee, color="#EA4335", label="Inhibits"];

// Invisible edges for alignment {rank=same; HispA;} } dot Caption: Potential inhibition of the NF-κB signaling pathway.

// Nodes Start [label="Start:\nPrepare Cell Culture\n(e.g., RAW264.7)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with this compound\n+/- Inflammatory Stimulus (LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for\nSpecified Time", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Cells/Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot\n(Signaling Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="ELISA/Griess Assay\n(Cytokines/NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="RT-qPCR\n(Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> Harvest; Harvest -> Analysis; Analysis -> WB; Analysis -> ELISA; Analysis -> qPCR; } dot Caption: General experimental workflow for in vitro analysis.

References

- 1. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glabridin Alleviates Inflammation and Nociception in Rodents by Activating BKCa Channels and Reducing NO Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.thesciencein.org [pubs.thesciencein.org]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant effect of polyphenolic glabridin on LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glabridin, an isoflavan from licorice root, downregulates iNOS expression and activity under high-glucose stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.8. In Vitro Antioxidant Activity [bio-protocol.org]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.14. Lipid Peroxidation Assay [bio-protocol.org]

- 12. raybiotech.com [raybiotech.com]

- 13. Mitochondrial Lipid Peroxidation Is Responsible for Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid peroxidation assay [bio-protocol.org]

Hispaglabridin A: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispaglabridin A, a prenylated isoflavan isolated from the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antioxidant capabilities, including its mechanisms of action, quantitative data from various antioxidant assays, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through multiple mechanisms, primarily centered on its ability to scavenge free radicals and inhibit lipid peroxidation.

Radical Scavenging Activity: Computational studies suggest that this compound's antioxidant potential is comparable to that of other flavonoids and the well-known antioxidant α-tocopherol. The primary mechanism for its radical scavenging activity is believed to be hydrogen atom transfer (HAT). Experimental data has demonstrated that this compound can effectively scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Inhibition of Lipid Peroxidation: A key aspect of this compound's antioxidant profile is its potent ability to inhibit lipid peroxidation, a critical process in cellular damage. It has been shown to strongly inhibit mitochondrial lipid peroxidation, which can be linked to both enzymatic and non-enzymatic processes within the respiratory electron transport chain.[1] This protective effect on mitochondria is crucial for maintaining cellular energy production and preventing oxidative stress-induced apoptosis.

Furthermore, this compound has demonstrated a high inhibitory activity against 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced low-density lipoprotein (LDL) oxidation.[2] The oxidation of LDL is a key event in the pathogenesis of atherosclerosis.

Quantitative Antioxidant Data

To date, a limited amount of specific quantitative data, such as IC50 values, for this compound in various standardized antioxidant assays is available in the public domain. The following table summarizes the currently available quantitative information.

| Antioxidant Assay | Analyte/System | Result | Reference |

| DPPH Radical Scavenging | DPPH Radical | 74% scavenging activity | [Vaya, et al., 1997] |

| LDL Oxidation Inhibition | AAPH-induced LDL oxidation | High inhibitory activity | [Vaya, et al., 1997] |

| Mitochondrial Lipid Peroxidation | Rat liver mitochondria | Strong inhibition | [Haraguchi, et al., 2000] |

Further research is required to establish comprehensive IC50 values for this compound in DPPH, ABTS, FRAP, and ORAC assays to allow for direct comparison with other antioxidant compounds.

Modulation of Cellular Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, research on the closely related compound, Glabridin, provides valuable insights into potential mechanisms. It is plausible that this compound may share similar targets.

Potential Involvement of Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural polyphenols exert their antioxidant effects by activating the Nrf2 pathway. While direct activation of Nrf2 by this compound has not yet been explicitly demonstrated, the structural similarities to other Nrf2-activating flavonoids suggest this is a promising area for future investigation.

Potential Involvement of MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of external stimuli, including oxidative stress. Some flavonoids have been shown to modulate MAPK signaling to mitigate oxidative damage. As with the Nrf2 pathway, the direct effect of this compound on MAPK signaling in the context of oxidative stress remains to be elucidated.

Experimental Protocols

Detailed experimental protocols for the antioxidant assays mentioned in the context of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.

Methodology:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

-

Prepare a series of concentrations of this compound in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.

-

Include a control containing the solvent and DPPH solution, and a blank for each sample concentration containing the sample and solvent without DPPH.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity using the following formula:

LDL Oxidation Inhibition Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of LDL, which can be induced by various pro-oxidants like copper ions or AAPH. The extent of oxidation is often monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Methodology (AAPH-induced):

-

Isolate LDL from fresh human plasma using ultracentrifugation.

-

Prepare a reaction mixture containing LDL (e.g., 100 µg/mL) in a phosphate-buffered saline (PBS) solution.

-

Add different concentrations of this compound to the LDL solution and pre-incubate for a short period.

-

Initiate the oxidation by adding a solution of AAPH (e.g., 5 mM).

-

Incubate the mixture at 37°C.

-

Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time. The lag phase before the rapid increase in absorbance is an indicator of antioxidant activity.

-

Alternatively, at specific time points, the reaction can be stopped, and the formation of TBARS can be measured using the TBARS assay, which involves reacting the sample with thiobarbituric acid and measuring the absorbance of the resulting pink-colored product at around 532 nm.

Mitochondrial Lipid Peroxidation Assay

Principle: This assay assesses the ability of a compound to inhibit lipid peroxidation in isolated mitochondria, which can be induced by agents like Fe²⁺/ascorbate or initiated endogenously. The extent of peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a major product of lipid peroxidation, using the TBARS assay.

Methodology:

-

Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Resuspend the isolated mitochondria in a suitable buffer.

-

Pre-incubate the mitochondrial suspension with various concentrations of this compound.

-

Induce lipid peroxidation by adding an inducing agent (e.g., a solution of FeSO₄ and ascorbate).

-

Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution like trichloroacetic acid (TCA).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95-100°C for a set time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

-

After cooling, measure the absorbance of the pink-colored adduct at approximately 532 nm.

-

The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA or by using its molar extinction coefficient.

Visualizations

Logical Relationship of this compound's Antioxidant Actions

Experimental Workflow for DPPH Assay

Putative Nrf2 Activation Pathway

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant compound. Its ability to inhibit lipid peroxidation, particularly in mitochondria and LDL particles, suggests its potential therapeutic value in conditions associated with oxidative stress, such as cardiovascular and neurodegenerative diseases.

However, to fully elucidate its potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Quantitative Analysis: Determination of IC50 values for this compound in a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) is crucial for comparative assessment.

-

Mechanistic Studies: Elucidation of the direct effects of this compound on the Nrf2 and MAPK signaling pathways is necessary to understand its mode of action at the cellular level.

-

In Vivo Studies: Preclinical and clinical studies are required to evaluate the bioavailability, efficacy, and safety of this compound in relevant disease models.

This technical guide provides a foundation for the current understanding of this compound's antioxidant properties. Continued research in the highlighted areas will be instrumental in unlocking its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Hispaglabridin A in Licorice Root Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Hispaglabridin A, a bioactive isoflavonoid found in licorice root (Glycyrrhiza glabra). While specific validated methods for this compound are not widely published, this note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. This method is adapted from established protocols for the analysis of structurally related isoflavonoids in licorice. The protocol covers sample preparation, analytical conditions, and data analysis. Additionally, it summarizes the known biological activities of this compound and provides a framework for its accurate quantification in raw materials and extracts.

Introduction

Licorice (Glycyrrhiza glabra) root is a well-known medicinal plant containing a diverse array of bioactive secondary metabolites, including triterpene saponins and phenolic compounds. Among these, isoflavonoids such as this compound are of significant interest due to their potential pharmacological activities. This compound, along with related compounds like Glabridin and Hispaglabridin B, has been associated with antibacterial and antioxidant effects.[1][2][3] Accurate quantification of these minor constituents is crucial for the standardization of licorice extracts, ensuring product quality and consistency in research and drug development.

This application note presents a comprehensive methodology for the extraction and quantification of this compound from licorice root powder. The described UHPLC-MS/MS method offers high sensitivity and selectivity, which is essential for analyzing complex botanical matrices where target analytes may be present in low concentrations.

Experimental Protocols

Materials and Reagents

-

Licorice Root: Dried, powdered Glycyrrhiza glabra root.

-

This compound: Certified reference standard (purity ≥95%).

-

Solvents: HPLC-MS grade acetonitrile, methanol, and water (Thermo Fisher or equivalent).

-

Acid: Formic acid, LC-MS grade (Sigma-Aldrich or equivalent).

-

Extraction Solvents: 95% Ethanol (USP grade).[4]

Sample Preparation: Accelerated Solvent Extraction (ASE)

This protocol is adapted from established methods for comprehensive flavonoid extraction from licorice.[4]

-

Sample Weighing: Accurately weigh approximately 2.0 g of powdered licorice root into an extraction cell.

-

Extraction: Perform accelerated solvent extraction using 95% ethanol.

-

Temperature: 80°C

-

Static Time: 30 minutes

-

Cycles: 2

-

-

Washing: Wash the remaining material with the same extraction solvent (approx. 10 mL).

-

Evaporation: Combine the extracts and washings. Evaporate to dryness under vacuum at 35°C.

-

Reconstitution: Accurately weigh the dried extract. Reconstitute a portion of the extract in methanol to a final concentration of 50 µg/mL for analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the UHPLC system.

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with a methanol/water (1:1, v/v) mixture.

UHPLC-MS/MS Analytical Method

The following conditions are based on multi-component analysis of licorice flavonoids and should be optimized specifically for this compound.[4]

| Parameter | Recommended Condition |

| UHPLC System | Shimadzu Nexera, Waters Acquity, or equivalent |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., LCMS-8060) |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |